molecular formula C17H20ClN3O2S B2699047 N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946199-82-2

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2699047
CAS No.: 946199-82-2
M. Wt: 365.88
InChI Key: FDPIGHNPTVHOAJ-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of functional groups such as chlorobenzyl, dimethylamino, and thiophene makes this compound particularly interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the nucleophilic substitution of a benzyl chloride derivative with the oxalamide intermediate.

    Addition of the dimethylamino and thiophene groups: These groups can be introduced through a series of substitution and coupling reactions, often using reagents such as dimethylamine and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like dimethylamino and thiophene can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the thiophene ring, which may affect its chemical and biological properties.

    N1-(4-methylbenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide: Substitution of the chlorine atom with a methyl group, potentially altering its reactivity and interactions.

Uniqueness

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, in particular, distinguishes it from other oxalamides and may contribute to its unique properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-21(2)15(13-7-8-24-11-13)10-20-17(23)16(22)19-9-12-3-5-14(18)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIGHNPTVHOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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